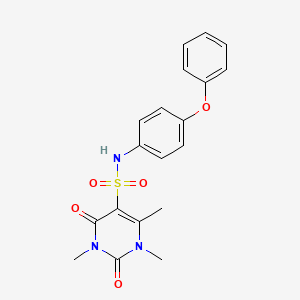
1,3,4-trimethyl-2,6-dioxo-N-(4-phenoxyphenyl)pyrimidine-5-sulfonamide
Description
1,3,4-trimethyl-2,6-dioxo-N-(4-phenoxyphenyl)pyrimidine-5-sulfonamide is a complex organic compound with a pyrimidine core. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
1,3,4-trimethyl-2,6-dioxo-N-(4-phenoxyphenyl)pyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-13-17(18(23)22(3)19(24)21(13)2)28(25,26)20-14-9-11-16(12-10-14)27-15-7-5-4-6-8-15/h4-12,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIUJPICUFVEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3,4-trimethyl-2,6-dioxo-N-(4-phenoxyphenyl)pyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1,3,4-trimethyl-2,6-dioxo-N-(4-phenoxyphenyl)pyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include formic acid, triethyl orthoformate, and sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3,4-trimethyl-2,6-dioxo-N-(4-phenoxyphenyl)pyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,4-trimethyl-2,6-dioxo-N-(4-phenoxyphenyl)pyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, which can lead to various biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
1,3,4-trimethyl-2,6-dioxo-N-(4-phenoxyphenyl)pyrimidine-5-sulfonamide can be compared with other pyrimidine derivatives:
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities.
Trimethoxyphenyl (TMP) derivatives: These compounds exhibit significant bioactivity, including anticancer and antimicrobial properties. The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


